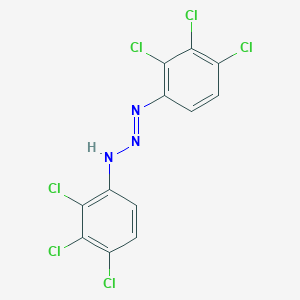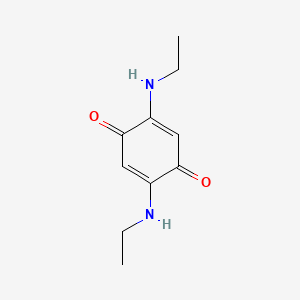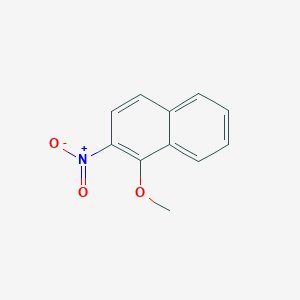
Cycloheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptadecane is a saturated hydrocarbon with the molecular formula C₁₇H₃₄
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloheptadecane can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of long-chain hydrocarbons under specific conditions to form the cycloalkane ring. This can be achieved through intramolecular reactions where a linear precursor undergoes cyclization.
Reduction of Cycloheptadecene: Another method involves the reduction of cycloheptadecene using hydrogenation catalysts to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to facilitate the cyclization process. Catalysts such as platinum or palladium are often employed to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Cycloheptadecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cycloheptadecanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons or other reduced forms. Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation is a common example, where chlorine or bromine atoms replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with platinum or palladium catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Cycloheptadecanone, cycloheptadecanol
Reduction: Smaller hydrocarbons
Substitution: Halogenated this compound derivatives
Aplicaciones Científicas De Investigación
Cycloheptadecane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the conformational analysis of large ring cycloalkanes. Its unique structure provides insights into the behavior of large ring systems.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of cycloheptadecane in various applications depends on its chemical properties and interactions with other molecules. For example:
In oxidation reactions: this compound undergoes electron transfer processes where it donates electrons to the oxidizing agent, resulting in the formation of oxygenated products.
In biological systems: this compound may interact with lipid membranes, altering their properties and potentially affecting membrane-bound processes.
Comparación Con Compuestos Similares
- Cyclohexadecane (C₁₆H₃₂)
- Cyclooctadecane (C₁₈H₃₆)
Cycloheptadecane’s unique structural properties and diverse applications make it a valuable compound for scientific research and industrial applications. Its ability to undergo various chemical reactions and interact with biological systems highlights its potential in multiple fields.
Propiedades
Número CAS |
295-97-6 |
|---|---|
Fórmula molecular |
C17H34 |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
cycloheptadecane |
InChI |
InChI=1S/C17H34/c1-2-4-6-8-10-12-14-16-17-15-13-11-9-7-5-3-1/h1-17H2 |
Clave InChI |
SUAZRRTWDATHDK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


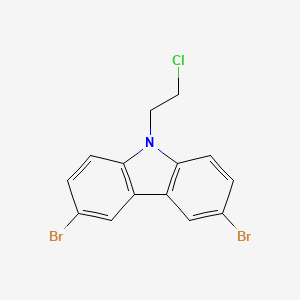
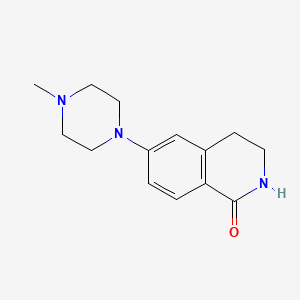

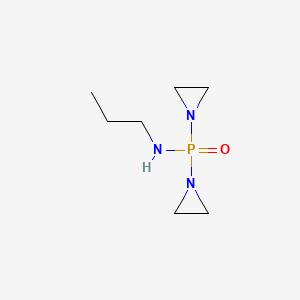
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)

![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
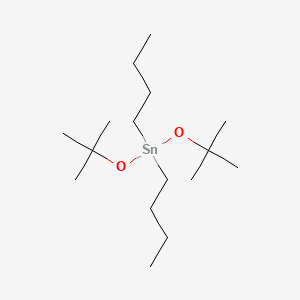
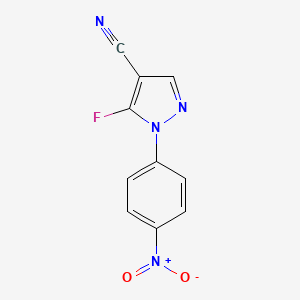
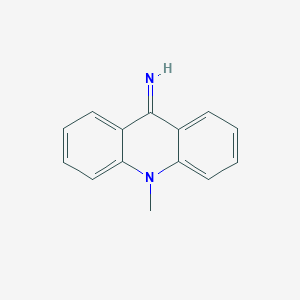
![4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol](/img/structure/B14750562.png)
